molecular formula C27H29ClN2O4 B12016309 2-(4-Butylphenoxy)-N'-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide CAS No. 765289-02-9

2-(4-Butylphenoxy)-N'-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide

Cat. No.: B12016309
CAS No.: 765289-02-9
M. Wt: 481.0 g/mol
InChI Key: LUMSZWCRKVHMCF-STBIYBPSSA-N
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Description

2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a butylphenoxy group, a chlorobenzyl group, and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

  • Formation of the Butylphenoxy Intermediate

      Starting Material: 4-Butylphenol

      Reagents: Sodium hydroxide (NaOH), chloroacetic acid

      Conditions: Reflux in an aqueous medium

      Reaction: 4-Butylphenol reacts with chloroacetic acid in the presence of NaOH to form 4-butylphenoxyacetic acid.

  • Hydrazide Formation

      Starting Material: 4-Butylphenoxyacetic acid

      Reagents: Hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: 4-Butylphenoxyacetic acid reacts with hydrazine hydrate to form 4-butylphenoxyacetohydrazide.

  • Formation of the Final Compound

      Starting Material: 4-Butylphenoxyacetohydrazide

      Reagents: 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde

      Reaction: 4-Butylphenoxyacetohydrazide reacts with 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde to form the final compound, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the compound, potentially breaking down the hydrazide linkage.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous solvents

      Products: Reduced forms of the compound, possibly converting the benzylidene group to a benzyl group.

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives, such as halogenated or alkylated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for interactions with different biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide would depend on its specific application. Generally, the hydrazide moiety can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. The benzylidene group may also play a role in binding to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(4-Butylphenoxy)-N’-(4-chlorobenzylidene)acetohydrazide
  • 2-(4-Butylphenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide

Comparison

Compared to similar compounds, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is unique due to the presence of both the chlorobenzyl and methoxybenzylidene groups. These groups can significantly influence its chemical reactivity and biological activity, potentially offering enhanced properties for specific applications.

Properties

CAS No.

765289-02-9

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H29ClN2O4/c1-3-4-5-20-8-13-24(14-9-20)33-19-27(31)30-29-17-22-10-15-25(26(16-22)32-2)34-18-21-6-11-23(28)12-7-21/h6-17H,3-5,18-19H2,1-2H3,(H,30,31)/b29-17+

InChI Key

LUMSZWCRKVHMCF-STBIYBPSSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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